molecular formula C21H20F2O3 B580005 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione CAS No. 914777-33-6

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione

Cat. No.: B580005
CAS No.: 914777-33-6
M. Wt: 358.385
InChI Key: LMPNHJSQXBEVGB-UHFFFAOYSA-N
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Description

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a linear nonane derivative featuring three ketone groups (at positions 1, 5, and 9) and two 4-fluorophenyl substituents at the terminal positions. Key characteristics likely include:

  • Structural backbone: A nine-carbon chain with ketones at positions 1, 5, and 7.
  • Substituents: Electron-withdrawing fluorine atoms on the aromatic rings, which may influence electronic properties and intermolecular interactions.
  • Potential applications: Based on analogs, possible roles in coordination chemistry (e.g., lanthanide binding) or bioactive molecules (e.g., enzyme inhibition) are plausible .

Properties

IUPAC Name

1,9-bis(4-fluorophenyl)nonane-1,5,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPNHJSQXBEVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione involves multiple steps, typically starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzaldehyde with a suitable nonane derivative under controlled conditions to form the desired trione structure . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is primarily related to its role as an impurity in Ezetimibe. It interacts with molecular targets involved in cholesterol absorption, potentially affecting the efficacy and safety of the medication. The specific pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

Core Structure: PPAPs feature a bicyclo[3.3.1]nonane-2,4,9-trione core substituted with prenyl/geranyl chains (e.g., hyperforin) . Key Differences:

  • Topology : PPAPs are bicyclic, whereas the target compound is linear.
  • Substituents: PPAPs have hydrophobic prenyl groups, contrasting with the fluorophenyl groups in the target compound. Bioactivity: PPAPs exhibit antibacterial, antitumoral, and acetylcholinesterase inhibitory activities (IC50: 7.1–9.6 μM for acetylcholinesterase) .

Nonane-1,9-diylbis(4,1-phenylene) Bis(4'-ethyl-[1,1'-biphenyl]-4-carboxylate)

Structural Features: A nonane backbone with aromatic ester termini (4-ethyl-biphenyl carboxylate groups) . Comparison:

  • Functional Groups : The target compound has ketones and fluorophenyl groups, while this analog has ester linkages and ethyl-biphenyl moieties.
  • Synthesis : Both compounds are synthesized via multi-step organic reactions, but the target compound may require fluorination steps.
  • Spectral Data : The analog’s ¹H NMR shows aromatic protons at δ 7.5–7.0 ppm, while the target compound’s fluorophenyl groups would likely exhibit deshielded aromatic signals .

1,9-Bis(acryloyloxy)nonane

Applications: A crosslinking monomer in polymer synthesis, contributing to mechanical toughness and self-healing properties in elastomers . Contrast: The target compound’s ketones and fluorophenyl groups may enable distinct reactivity (e.g., hydrogen bonding or coordination) compared to the acrylate esters in this monomer.

Lanthanide Coordination Compounds

Example: 1,9-Bis(1′-phenyl-3′-methyl-5′-oxopyrazol-4′-yl)nonanedione-[1,9] (H₂A) forms La(III) complexes with synergistic extraction behavior . Comparison:

  • Spectroscopy : H₂A shows IR peaks for C=O (1,650 cm⁻¹) and N–H (3,400 cm⁻¹), whereas the target compound’s IR would emphasize ketone C=O (~1,700 cm⁻¹) and aromatic C–F (~1,200 cm⁻¹) stretches .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Application Reference
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione Linear nonane 4-Fluorophenyl, triones Potential enzyme inhibition -
PPAPs (e.g., hyperforin) Bicyclo[3.3.1]nonane Prenyl/geranyl chains Antibacterial, antitumoral
Nonane-1,9-diylbis(aromatic ester) Linear nonane Ethyl-biphenyl carboxylate Liquid crystalline materials
1,9-Bis(acryloyloxy)nonane Linear nonane Acrylate esters Polymer crosslinker

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Nonane-1,9-diylbis(aromatic ester) 7.5–7.0 (aromatic) 1,720 (C=O ester) 751.3761 (C51H42O4)
H₂A (lanthanide ligand) 7.8–6.5 (pyrazole) 1,650 (C=O), 3,400 (N–H) -
Target Compound (Inferred) ~7.5–7.2 (fluorophenyl) ~1,700 (C=O), 1,200 (C–F) - -

Biological Activity

1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione is a synthetic organic compound notable for its potential biological activities. This compound has garnered interest in pharmacological research due to its interactions with various biological pathways and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C21H22F2O3C_{21}H_{22}F_2O_3. The compound features two 4-fluorophenyl groups attached to a nonane backbone with three ketone functional groups at positions 1, 5, and 9.

Key Properties

PropertyValue
Molecular Weight362.39 g/mol
CAS Number914777-33-6
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways related to cholesterol metabolism and may influence lipid profiles by interacting with metabolic enzymes .

Case Study 1: Cholesterol Metabolism

In a study investigating the effects of various triones on cholesterol metabolism, it was found that this compound influenced the activity of key enzymes involved in lipid metabolism. The compound's interaction with these enzymes suggests a potential role in therapeutic applications for hyperlipidemia.

Case Study 2: Anticancer Screening

A screening of structurally related compounds revealed that those with similar functional groups exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structures.

Compound NameBiological ActivityNotes
1-[3-(Benzoyloxy)propyl]-2,3-dihydro...AntimicrobialExhibits broad-spectrum activity
8-[3-[Bis(4-fluorophenyl)amino]propyl]...AntipsychoticReduced side effects compared to haloperidol
1-(4-Fluorophenyl)-2-(4-methylphenyl)...AnticancerInduces apoptosis in cancer cells

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